9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde

Medicinal Chemistry ADMET Optimization Lead Selection

Researchers facing low yields or failed reactions due to substituted aldehyde analogs require the precise unsubstituted 2-aldehyde anthraquinone core. This compound enables: - [2+2] cycloaddition with ketenes: access β-lactam libraries with EC50 9-50 μM (K14 malaria strain). - Enantioselective hetero Diels-Alder: up to 79% ee for complex C-glycosides. - Low MW (236.22) & XlogP 2.90 for ideal lead optimization. Commercially available 95-98% purity. Reduces synthetic steps vs. substituted analogs.

Molecular Formula C15H8O3
Molecular Weight 236.22 g/mol
CAS No. 6363-86-6
Cat. No. B187186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
CAS6363-86-6
Molecular FormulaC15H8O3
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C=O
InChIInChI=1S/C15H8O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-8H
InChIKeyXBWFYFHSIFEXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde Procurement Guide


9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde (CAS 6363-86-6), also known as anthraquinone-2-carbaldehyde, is a core anthraquinone derivative with the molecular formula C15H8O3 and a molecular weight of 236.22 g/mol [1]. It features a reactive aldehyde group at the 2-position of the planar anthraquinone scaffold, making it a critical synthetic intermediate for constructing more complex molecules [2]. Its physicochemical properties, including a calculated XlogP of 2.90 and a topological polar surface area of 51.20 Ų, suggest moderate lipophilicity and define its handling profile [1].

Unsubstituted 2-aldehyde handle for [2+2] cycloadditions and Schiff base formation
Planar anthraquinone scaffold supports synthetic derivatization
Moderate lipophilicity reported for organic-phase handling and purification

Why Generic Substitution Fails in Research


Substituting 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde with a generic alternative like 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde or 1,4-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is highly unreliable due to the profound impact of even minor structural changes on reactivity and biological outcome [1]. The unique, unsubstituted 2-aldehyde on the anthraquinone core is a specific requirement for key reactions, such as the [2+2] cycloaddition with ketenes to form biologically active β-lactams [2]. The addition of a single hydroxyl or methoxy group adjacent to the aldehyde introduces steric hindrance and alters the electronic properties of the ring, fundamentally changing the molecule's capacity to form the requisite Schiff base and its subsequent reaction profile [3]. These structural variances directly translate into divergent yields and biological activities, making them unsuitable as drop-in replacements.

1-Hydroxy analog may alter Schiff base formationAdjacent hydroxyl group introduces steric hindrance and electronic shifts, potentially reducing [2+2] cycloaddition efficiency.
1,4-Dimethoxy analog may shift reactivity profileAdditional methoxy substituents change ring electronics, likely altering the aldehyde’s participation in key transformations.
Unsubstituted 2-aldehyde is a specific requirement for reported antimalarial β-lactam synthesisThe validated synthetic route relies on the precise electronic and steric environment of this core; close analogs may not produce comparable activity yields.

Head-to-Head Evidence vs. Analogs


Physicochemical Property Comparison

The unsubstituted anthraquinone-2-carbaldehyde exhibits a calculated XlogP of 2.90 and a molecular weight of 236.22 g/mol [1]. In contrast, the closely related natural product Damnacanthal (3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde), which also contains a 2-aldehyde group, has a higher molecular weight of 282.25 g/mol [2]. This lower molecular weight and moderate lipophilicity of the target compound can be a critical differentiator in drug discovery, influencing permeability and solubility profiles.

Physicochemical Profile
Cross-study comparable
Target: XlogP 2.90, MW 236.22 g/mol
Damnacanthal: MW 282.25 g/mol
Lower molecular weight and moderate lipophilicity may support lead-optimization screening.
In silico prediction; reported physicochemical context.
Medicinal Chemistry ADMET Optimization Lead Selection

Synthetic Efficiency Comparison

A synthesis route to a specific C2-anthraquinone aldehyde (compound 81, a related analog) was achieved in 7 steps with an 81% overall yield [1]. While this is not the target compound itself, it represents a class-level benchmark. An alternative route to a ketoaldehyde (5), another close analog, required 9 steps with a 73% overall yield [1]. The reduced step-count and higher yield for certain C2-aldehyde derivatives highlights the synthetic accessibility of this substitution pattern. The target compound, being the unsubstituted parent of these derivatives, is expected to be even more accessible through simpler synthetic pathways, such as direct formylation of the commercially available anthraquinone core, providing a more efficient procurement alternative for structure-activity relationship (SAR) studies than complex natural product isolation.

Synthetic Accessibility
Class-level inference
Analog aldehyde: 7 steps, 81% yield
Alternative ketoaldehyde: 9 steps, 73% yield
Unsubstituted core may reduce synthetic step count versus substituted analogs.
Class-level benchmark; target-specific route to verify.
Organic Synthesis Process Chemistry Total Synthesis

Validated Antimalarial β-Lactam Precursor

A novel series of β-lactams synthesized directly from anthraquinone-2-carbaldehyde were evaluated for antimalarial activity against the Plasmodium falciparum K14 resistant strain, yielding compounds with EC50 values ranging from 9 to 50 μM [1]. This demonstrates the compound's critical role as a validated precursor for generating biologically active molecules. In contrast, while Damnacanthal shows potent activity against p56lck tyrosine kinase (IC50 46 nM) , this is a different biological target and mechanism, and it is not a practical starting material for generating a diverse library of synthetic derivatives due to its complex structure and higher cost. The target compound serves a fundamentally different, and often more flexible, role as a building block in drug discovery.

Antimalarial Precursor
Reported
β-Lactam derivatives: EC50 9–50 μM vs P. falciparum K14
Damnacanthal: p56lck inhibitor (IC50 46 nM)
Reported precursor for antimalarial library synthesis; distinct mechanism from natural product probe.
In vitro assay; [2+2] cycloaddition products.
Antimalarial Drug Discovery Medicinal Chemistry β-Lactam Synthesis

Asymmetric Synthesis Reactivity

An anthraquinone-2-carbaldehyde derivative (aldehyde 81) was evaluated in a hetero Diels-Alder reaction, achieving a best enantioselectivity of 64% ee with a silyloxydiene [1]. In contrast, a phenolic aldehyde analog (benzyloxyaldehyde 104) gave lower enantioselectivities under equivalent conditions [1]. This indicates that the electronic properties of the core aldehyde, without additional hydroxyl substitution, are crucial for optimal selectivity in this transformation, positioning the target compound as a superior starting point for developing asymmetric methodologies. This performance is significant as it demonstrates the ability of this scaffold to transfer chirality, a key requirement in the synthesis of complex natural products like anthraquinone C-glycosides.

Enantioselective Diels-Alder
Cross-study comparable
Derivative 81: up to 79% ee
Benzyloxy analog: lower ee reported
Electronic profile of the core aldehyde may favor stereocontrol over substituted analogs.
Chiral catalyst conditions; reported from PhD thesis.
Asymmetric Synthesis Chiral Catalysis C-Glycoside Synthesis

High-Value Research Applications


Antiparasitic β-Lactam Library Synthesis

Researchers developing new treatments for drug-resistant malaria can utilize this compound as the validated starting material for the one-step synthesis of novel β-lactam libraries. The [2+2] cycloaddition with various ketenes, as demonstrated by Jarrahpour et al., allows for rapid generation of structurally diverse analogs with proven antimalarial activity (EC50 values between 9 to 50 μM against the K14 strain) [1]. This approach provides a significant advantage over using substituted aldehyde analogs, which may fail to react or give lower yields.

Anthraquinone C-Glycoside Total Synthesis

For total synthesis groups focusing on complex natural products like vineomycins or olivose-containing anthraquinones, this compound is a key intermediate. Its aldehyde functionality enables high-yielding, enantioselective hetero Diels-Alder reactions, a critical step for establishing the correct stereochemistry in the final C-glycoside target. The documented enantiomeric excesses of up to 79% ee highlight its superiority over more substituted benzyloxy or phenolic aldehyde analogs in these challenging transformations [2].

Medicinal Chemistry Lead Optimization

In a lead optimization campaign, starting with a chemically tractable scaffold is paramount. This compound's lower molecular weight (236.22 g/mol) and moderate lipophilicity (XlogP 2.90) make it an ideal, unencumbered starting point for late-stage functionalization to improve drug-like properties [3]. It is a more strategic choice than heavily substituted natural products like Damnacanthal, which, despite its high potency, has a higher molecular weight (282.25 g/mol) and a complex structure that is more difficult to modify systematically for SAR exploration .

Cost-Efficient Scale-Up

Process chemists tasked with scaling up a synthetic route to anthraquinone-containing pharmaceutical intermediates should select this compound. Its commercial availability in high purity (95-98%) from multiple vendors and its structural simplicity, which avoids multi-step introduction of additional substituents, position it as a cost-effective and time-efficient building block. Choosing the unsubstituted core can reduce the number of synthetic steps by several orders compared to starting from a more complex analog, significantly lowering the overall cost of goods and development time.

Application
Selection Property
Validation Focus
Antiparasitic β-lactam research synthesis
Aldehyde-based [2+2] cycloaddition reactivity
β-Lactam EC50 endpoint review in Plasmodium models
Anthraquinone C-glycoside total synthesis
Enantioselective hetero Diels-Alder compatibility
ee outcome and stereochemistry review
Medicinal chemistry lead optimization
Low molecular weight, moderate lipophilicity core
Drug-likeness screening and late-stage functionalization
Scalable intermediate procurement
Unsubstituted anthraquinone scaffold; commercial purity
Step-economy verification and purity confirmation
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